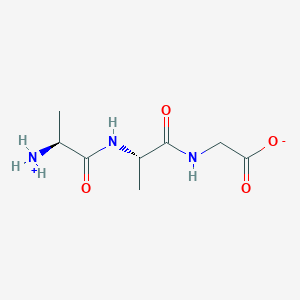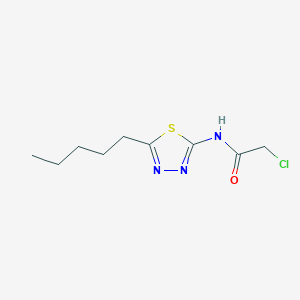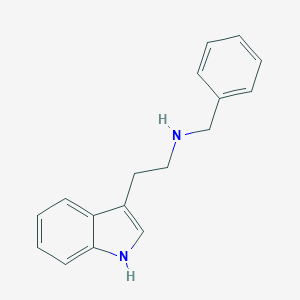
N-Benzyl-1H-indole-3-ethylamine
Übersicht
Beschreibung
N-Benzyl-1H-indole-3-ethylamine is a compound that can be associated with a variety of chemical structures and biological activities. While the specific compound is not directly mentioned in the provided papers, the indole moiety is a common feature in many biologically active molecules, including those with anti-tumor and anti-inflammatory properties . The indole structure is versatile and can be modified to produce a range of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several studies. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating specific propanoates with polyphosphoric acid . Another study synthesized a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through a three-component reaction . These methods demonstrate the chemical flexibility of indole derivatives and the potential to synthesize N-Benzyl-1H-indole-3-ethylamine through similar processes.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The study on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides insights into the molecular structure through single crystal X-ray diffraction, confirming the importance of the indole nucleus . The indole moiety's orientation and interactions within the molecule can significantly influence the compound's biological properties, as seen in the evaluation of dopaminergic agonists .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions that can alter their biological activity. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation . Additionally, the synthesis of benzothieno[3,2-b]indole derivatives involves a cascade sequence mediated by cuprous bromide and tert-butyl hydroperoxide . These reactions highlight the chemical reactivity of indole derivatives and the potential to develop N-Benzyl-1H-indole-3-ethylamine through similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The study involving the synthesis and elucidation of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide includes Hirshfeld surface analysis and DFT calculations, providing insights into the intermolecular interactions and molecular packing in the crystal . These properties are essential for understanding the behavior of N-Benzyl-1H-indole-3-ethylamine in different environments and its potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity Studies
- Research has explored the biological activity of related indole compounds, such as 6-[2-(di-n-propylamino)ethyl]indole and its analogues, in dopaminergic activity models. These compounds have shown modest activity in vivo, providing insights into dopaminergic agonists and the role of the indole structure in bioactivity (Nichols et al., 1989).
Structure-Activity Relationship in Serotonin Activity
- A study investigating the molecular pharmacology of 5-hydroxytryptamine (5-HT) using the isolated salivary gland of the blowfly Calliphora showed that the indole structure significantly influences serotonin activity. Modifications to the indole ring and side chain length impacted the molecule's activity, highlighting the importance of the indole structure in serotonin-related pharmacology (Berridge, 1972).
Synthesis and Evaluation of Novel Indole Derivatives
- Innovative synthesis methods have been developed for indole derivatives, including those structurally related to N-Benzyl-1H-indole-3-ethylamine. These methods allow for the creation of various indole-based compounds with potential applications in medicinal chemistry (Katritzky et al., 2003).
Antagonist Activity at the NK1 Receptor
- Indole derivatives, such as N-ethyl-L-tryptophan benzyl ester, have been studied as potential antagonists at the substance P (NK1) receptor. These compounds, with indole ring systems, contribute to understanding the molecular interactions and potential therapeutic applications in targeting the NK1 receptor (Macleod et al., 1994).
Inhibition of Staphylococcus aureus NorA Efflux Pump
- Research has demonstrated that certain 1-(1H-indol-3-yl)ethanamine derivatives, including indole-based compounds, can inhibit the Staphylococcus aureus NorA efflux pump. This inhibition can restore the antibacterial activity of ciprofloxacin against resistant strains, highlighting the potential application of indole derivatives in combating antibiotic resistance (Héquet et al., 2014).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of indole syntheses has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .
Eigenschaften
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZWJAGZHENJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166256 | |
| Record name | N-Benzyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzyl-1H-indole-3-ethylamine | |
CAS RN |
15741-79-4 | |
| Record name | N-Benzyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



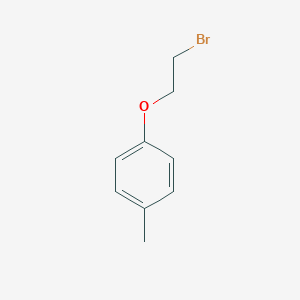

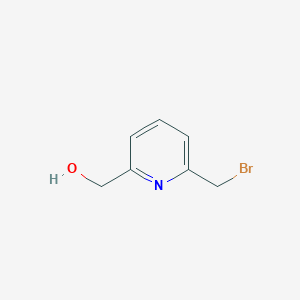
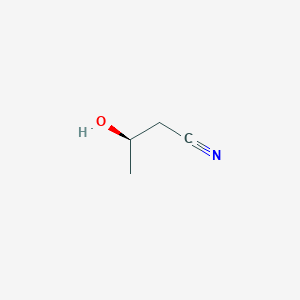

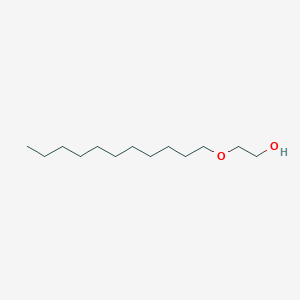
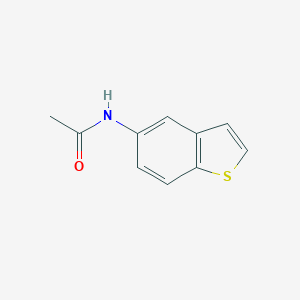
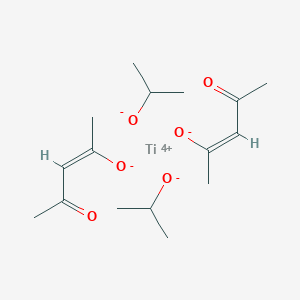
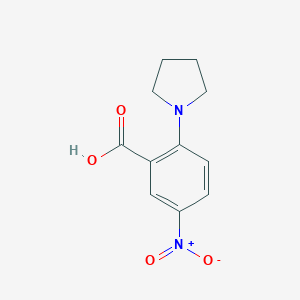
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
